![molecular formula C18H18N4OS B2768534 4-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiazole-5-carboxamide CAS No. 2034463-70-0](/img/structure/B2768534.png)
4-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiazole-5-carboxamide
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Overview
Description
The compound “4-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiazole-5-carboxamide” is a derivative of tetrahydroimidazo[1,2-a]pyrimidine . Tetrahydroimidazo[1,2-a]pyrimidines are known for their antimicrobial activity and also for their analgesic, antipyretic, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of similar compounds has been achieved using the Biginelli condensation . This involves the reaction of a substituted aldehyde, a β-keto ester, and urea or thiourea under acidic or basic conditions . The exact synthesis process for this specific compound is not detailed in the available resources.Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have garnered attention for their antimicrobial properties. This compound may exhibit antibacterial, antifungal, or antiviral effects. Researchers have investigated its potential as a novel antimicrobial agent, particularly against drug-resistant pathogens. Further studies are needed to elucidate its mechanism of action and optimize its efficacy .
Anticancer Potential
The fusion of thiazole and imidazo[1,2-a]pyridine rings suggests potential anticancer activity. Scientists have explored its effects on cancer cell lines, assessing its cytotoxicity, apoptosis induction, and inhibition of tumor growth. Investigating its interactions with cellular targets (such as kinases or DNA) could reveal its therapeutic potential in oncology .
Anti-Inflammatory Properties
Inflammation plays a crucial role in various diseases. This compound might modulate inflammatory pathways, making it a candidate for anti-inflammatory drug development. Preclinical studies could shed light on its efficacy and safety profiles .
Antioxidant Capacity
Thiazoles often possess antioxidant properties due to their electron-donating sulfur atoms. Researchers have evaluated this compound’s ability to scavenge free radicals and protect cells from oxidative stress. Understanding its antioxidant mechanisms could lead to applications in health and disease prevention .
Antihypertensive Effects
Hypertension remains a global health concern. Some thiazole-based compounds exhibit vasodilatory effects, potentially lowering blood pressure. Investigating its impact on vascular smooth muscle cells and endothelial function could reveal its antihypertensive properties .
Hepatoprotective Activity
Liver health is critical, and hepatoprotective agents are valuable. This compound’s structure suggests possible hepatoprotective effects. Researchers have studied its impact on liver enzymes, oxidative stress markers, and liver function. Clinical trials could validate its hepatoprotective potential .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole derivatives can interact with various biological targets due to their planar structure and the ability of the thiazole ring to undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability.
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It is known that thiazole is a clear pale yellow liquid with a boiling point of 116–118°c and specific gravity 12 . This suggests that the compound may be stable under a wide range of environmental conditions.
properties
IUPAC Name |
4-methyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-12-17(24-11-19-12)18(23)21-14-7-3-2-6-13(14)15-10-22-9-5-4-8-16(22)20-15/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAPRRPOXUSUHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NC2=CC=CC=C2C3=CN4CCCCC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiazole-5-carboxamide |
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